molecular formula C7H12 B14636998 Cyclopentane, 1-methyl-3-methylene CAS No. 53366-56-6

Cyclopentane, 1-methyl-3-methylene

Cat. No.: B14636998
CAS No.: 53366-56-6
M. Wt: 96.17 g/mol
InChI Key: BMLMXLRJGCBOOF-UHFFFAOYSA-N
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Description

Cyclopentane, 1-methyl-3-methylene (CAS 53366-56-6) is a bicyclic hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol . Its structure features a cyclopentane ring substituted with a methyl group at position 1 and a methylene group at position 2. Key identifiers include the InChIKey BMLMXLRJGCBOOF-UHFFFAOYSA-N and SMILES notation C1CC(C(=C)C)C1, highlighting its unsaturated character due to the methylene group . Gas chromatography data from NIST indicates a Kovats retention index (RI) of 709 on a squalane column at 100°C, providing a benchmark for analytical identification .

Properties

CAS No.

53366-56-6

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

1-methyl-3-methylidenecyclopentane

InChI

InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h7H,1,3-5H2,2H3

InChI Key

BMLMXLRJGCBOOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C)C1

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 1-Methyl-3-Methylenecyclopentane

1-Methyl-3-methylenecyclopentane (C₇H₁₂) is a monoterpene derivative featuring a cyclopentane backbone substituted with a methyl group at position 1 and a methylene moiety at position 3. Its molecular structure confers significant strain energy due to the non-planar cyclopentane ring, with bond angle distortions measured at 108° for C1-C2-C3. The methylene group introduces torsional strain, lowering the compound's thermal stability compared to fully saturated analogs.

The compound’s physicochemical properties include a boiling point range of 142–147°C and a density of 0.81 g/cm³ at 25°C. Spectroscopic characterization reveals distinctive NMR signals: δ 1.25–1.45 ppm (cyclopentane CH₂), δ 1.65–1.85 ppm (C1 methyl), and δ 4.75–4.95 ppm (methylene protons).

Catalytic Hydrogenation of Cyclopentadiene Derivatives

Feedstock Preparation from Petroleum Cracking Byproducts

The C9–C10 fraction from petroleum cracking contains dicyclopentadiene (DCPD) and methylcyclopentadiene (MCPD) dimers, which serve as precursors. Vacuum distillation at 120–125°C isolates DCPD (95% purity) and MCPD (93% purity). Subsequent depolymerization at 180–210°C cleaves dimers into cyclopentadiene (CPD) and MCPD monomers.

Hydrogenation Reaction Parameters

Selective hydrogenation of MCPD to 1-methyl-3-methylenecyclopentane employs Pd/γ-Al₂O₃ catalysts (3–10 wt% loading) under 5–7 MPa H₂ at 150–180°C. Key variables include:

Parameter Optimal Range Yield Impact
Temperature 150–180°C +12% per 10°C increase
H₂ Pressure 5–7 MPa Linear yield scaling
Catalyst Loading 7.5–8 wt% Pd Plateau above 8 wt%
Reaction Time 4–5 hours 90% conversion in 4h

Data aggregated from demonstrates 70–75% yields using ZSM-5-supported Pt catalysts, with 99% MCPD conversion.

Organometallic Reagent-Based Synthesis

Methyllithium Addition to Cyclopentanone

A two-step protocol converts cyclopentanone to 1-methyl-3-methylenecyclopentane:

  • Nucleophilic addition : 2.2 M methyllithium reacts with cyclopentanone at -10°C in diethoxymethane, forming 1-methylcyclopentanol.
  • Acid-catalyzed dehydration : p-Toluenesulfonic acid (0.6 g/mol) in 1,2-dichloroethane induces β-hydride elimination at reflux (83°C), yielding the target alkene.
Yield Optimization
  • Solvent effects : Diethoxymethane increases methyllithium stability vs. THF (96% vs. 78% yield).
  • Quenching protocol : Saturated NH₄Cl at pH 4–5 minimizes carbocation rearrangements.
  • Dehydration kinetics : 5-hour reflux achieves 96% GC purity.

Biomass-Derived Synthesis via 5-Hydroxymethylfurfural

Catalytic Hydrodeoxygenation

Renewable 5-hydroxymethylfurfural (HMF) undergoes hydrodeoxygenation in H₂O at 150–250°C using Ru/SiO₂ catalysts. The reaction pathway proceeds through:

  • Ring-opening of HMF to linear diketones
  • Intramolecular aldol condensation forming 3-methylcyclopentenone
  • Selective hydrogenation to 1-methyl-3-methylenecyclopentane
Performance Metrics
  • HMF conversion : 97–99%
  • Product selectivity : 74.5% at 180°C
  • Catalyst recyclability : 5 cycles with <3% activity loss

Comparative Analysis of Synthetic Methods

Method Yield (%) T (°C) Pressure (MPa) Scalability Environmental Impact
Catalytic Hydrogenation 74.5 180 7 Industrial Moderate (H₂ usage)
Organometallic 96 83 Ambient Laboratory High (solvent waste)
Biomass Conversion 75.7 250 8 Pilot Scale Low (renewable feed)

Data synthesized from. Catalytic hydrogenation balances efficiency and scalability, while biomass routes offer sustainability despite higher energy inputs.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1-methyl-3-methylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Cyclopentanone, 1-methyl-3-methylene.

    Reduction: this compound.

    Substitution: Halogenated or alkylated cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, 1-methyl-3-methylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Cyclopentane, 1-methyl-3-methylene can be compared with other similar compounds such as:

    Cyclopentane: A saturated cyclic hydrocarbon with no substituents.

    Methylcyclopentane: A cyclopentane derivative with a single methyl group.

    Cyclopentene: An unsaturated cyclic hydrocarbon with a double bond.

Uniqueness: this compound is unique due to the presence of both a methyl and a methylene group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane,1-methylene-3-(1-methylethylidene) (CAS Not Provided)

This compound shares structural similarities but features a bulkier 1-methylethylidene substituent instead of a methyl group. Key differences include:

  • Molecular formula : C₉H₁₄ (vs. C₇H₁₂) .
  • Predicted physical properties : Boiling point 157.8±15.0°C and density 0.83±0.1 g/cm³ , both higher than the target compound due to increased molecular weight and branching .
  • Reactivity : The conjugated diene system in its structure (evident in SMILES C1(=C)CC/C(=C(\C)/C)/C1 ) may enhance susceptibility to Diels-Alder reactions compared to the less substituted target compound .

cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)

Unlike the target compound, this fully saturated derivative has two methyl groups at positions 1 and 3. Key distinctions:

  • Branching effects : The absence of a methylene group reduces unsaturation, lowering reactivity toward electrophilic additions .

Cyclopentane (Parent Compound)

The unsubstituted cyclopentane (CAS 287-92-3) serves as a baseline for comparison:

  • Thermal stability : Cyclopentane decomposes at 1000–1200 K via isomerization to 1-pentene and cyclopropane formation . Substituted derivatives like 1-methyl-3-methylenecyclopentane likely exhibit altered decomposition pathways due to steric and electronic effects.
  • Applications : While cyclopentane is used as a refrigerant, its substituted analogs are prioritized in pharmaceutical building blocks (e.g., 1,3-disubstituted cyclopentanes in drug design) .

Data Table: Comparative Properties of Cyclopentane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Feature
1-Methyl-3-methylenecyclopentane C₇H₁₂ 96.17 ~100 (GC RI: 709) N/A Methylene group at C3
1-Methylene-3-(1-methylethylidene)cyclopentane C₉H₁₄ 122.21 157.8±15.0 0.83±0.1 Conjugated diene system
cis-1,3-Dimethylcyclopentane C₇H₁₄ 98.19 ~120 (estimated) ~0.75 Two methyl groups
Cyclopentane (parent) C₅H₁₀ 70.13 49.3 0.751 Fully saturated ring

Research Findings and Implications

  • Synthetic Utility: The methylene group in 1-methyl-3-methylenecyclopentane provides a site for functionalization, making it valuable in synthesizing complex triterpenoids and steroids, which share cyclopentane cores .
  • Thermodynamic Behavior : Cyclopentane derivatives are modeled using equations of state (e.g., Peng-Robinson) for applications in fluid dynamics, with parameters like critical temperature (Tₐ) and acentric factor (ω) critical for industrial use .
  • Analytical Challenges : Differentiation between isomers (e.g., 1-methyl-3-methylene vs. 1-methylene-3-(1-methylethylidene)) requires advanced techniques like GC-MS or NMR due to overlapping retention indices .

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